2-bromo-N-methyl-6-nitroaniline
Overview
Description
2-Bromo-N-methyl-6-nitroaniline is an organic compound with the molecular formula C7H7BrN2O2 It is a derivative of aniline, featuring a bromine atom, a nitro group, and a methyl group attached to the benzene ring
Mechanism of Action
Target of Action
2-Bromo-N-methyl-6-nitroaniline is an intermediate used for the synthesis of metabolites of Brimonidine , which is an α2 receptor agonist . The primary target of this compound is the α2 receptor, which plays a crucial role in the regulation of neurotransmitter release from adrenergic neurons in the central nervous system.
Mode of Action
The compound interacts with its target, the α2 receptor, through a series of biochemical reactions. The nitro group in the compound is meta directing , which means it directs the incoming electrophile to the meta position relative to itself . This interaction results in changes in the receptor’s activity, leading to the modulation of neurotransmitter release.
Biochemical Pathways
The compound affects the biochemical pathways involved in neurotransmitter release. The nitro group in the compound undergoes a series of reactions, including nitration, conversion from the nitro group to an amine, and bromination . These reactions result in the modulation of the α2 receptor’s activity and, consequently, the regulation of neurotransmitter release.
Pharmacokinetics
The compound’s molecular weight (23105 ) and its solid physical form suggest that it may have specific ADME properties that impact its bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its role as an intermediate in the synthesis of Brimonidine metabolites . By modulating the activity of the α2 receptor, the compound can influence neurotransmitter release, potentially leading to changes in neuronal signaling.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is sensitive to prolonged exposure to air , suggesting that its stability and efficacy may be affected by environmental conditions. Additionally, the compound’s action may be influenced by factors such as temperature, pH, and the presence of other chemicals in its environment.
Biochemical Analysis
Biochemical Properties
It is known that nitroaniline compounds can interact with various enzymes and proteins
Molecular Mechanism
It is possible that this compound could exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-methyl-6-nitroaniline typically involves a multi-step process. One common method includes the nitration of aniline to introduce the nitro group, followed by bromination to add the bromine atom, and finally, methylation to attach the methyl group. The reaction conditions often require specific temperatures and the use of catalysts to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar steps but on a larger scale. The process includes the use of inorganic acids, bromide solutions, and controlled temperature conditions to achieve high yields and purity. The intermediate products are often filtered, washed, and dried to obtain the final compound .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-N-methyl-6-nitroaniline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include nitric acid for nitration, bromine for bromination, and reducing agents like hydrogen or metal catalysts for reduction reactions. The conditions often involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield aniline derivatives, while substitution reactions can produce various substituted anilines .
Scientific Research Applications
2-Bromo-N-methyl-6-nitroaniline has several scientific research applications:
Chemistry: It is used in the synthesis of complex organic molecules and as an intermediate in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-6-methyl-4-nitroaniline
- 4-Bromo-2-nitroaniline
- 2-Bromo-4,6-dinitroaniline
Uniqueness
2-Bromo-N-methyl-6-nitroaniline is unique due to the presence of both a bromine atom and a nitro group on the benzene ring, which imparts distinct chemical properties.
Properties
IUPAC Name |
2-bromo-N-methyl-6-nitroaniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O2/c1-9-7-5(8)3-2-4-6(7)10(11)12/h2-4,9H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODMQHYXPTUCRDC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=CC=C1Br)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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